molecular formula C12H18BrN3 B3091905 1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine CAS No. 1219948-30-7

1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine

Cat. No. B3091905
CAS RN: 1219948-30-7
M. Wt: 284.20 g/mol
InChI Key: OQBUHWVPRWITSE-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine” is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Scientific Research Applications

N-arylation and Chemical Transformations

The N-arylation of 3-alkoxypyrazoles using bromopyridines, including 5-bromopyridine derivatives, has been studied, highlighting the chemical transformations these compounds undergo. This process typically leads to the formation of pyrazol-1-yl pyridine isomers, which are significant for synthesizing new chemical entities for further applications (Guillou et al., 2010).

Antimicrobial Applications

Bromopyridine compounds have been utilized as precursors for synthesizing bipyrazolyl derivatives with notable in vitro antibacterial and antifungal activities. These compounds demonstrate significant potential in the development of new antimicrobial agents, showing effectiveness against various pathogens (Pundeer et al., 2013).

Synthesis of Novel Derivatives for Antimicrobial Screening

Novel derivatives involving bromopyridine and piperazine structures have been synthesized and screened for antimicrobial activities. Some of these compounds have shown to be as effective, if not more, than conventional medicines, indicating their potential in antimicrobial treatment strategies (Zaidi et al., 2021).

Regioselective Synthesis Techniques

The regioselective synthesis of substituted pyridines, including those involving bromopyridine derivatives, has been explored. Techniques such as deprotonation-transmetalation routes offer flexible methods to create 4-substituted and 3,4-disubstituted pyridines, which are crucial for further chemical and pharmaceutical developments (Karig et al., 2001).

Advanced Halogenated Intermediates

The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the utility of bromopyridine derivatives in creating complex molecules. These intermediates are valuable for medicinal chemistry research, providing a foundation for developing new drugs and therapeutic agents (Wu et al., 2022).

properties

IUPAC Name

1-(5-bromopyridin-3-yl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-10(2)15-3-5-16(6-4-15)12-7-11(13)8-14-9-12/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBUHWVPRWITSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225065
Record name 1-(5-Bromo-3-pyridinyl)-4-(1-methylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-3-yl)-4-isopropylpiperazine

CAS RN

1219948-30-7
Record name 1-(5-Bromo-3-pyridinyl)-4-(1-methylethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-3-pyridinyl)-4-(1-methylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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